molecular formula C18H14BrN3OS B3018939 3-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361168-66-3

3-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B3018939
CAS No.: 361168-66-3
M. Wt: 400.29
InChI Key: ZUGUVCNNWUPOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound with the molecular formula C18H14BrN3OS and a molecular weight of 400.29 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide can be achieved through several synthetic strategies. One common method involves the cyclocondensation of hydrazine with a carbonyl system, followed by bromination and subsequent coupling with a benzamide derivative. The reaction conditions typically include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting with the preparation of the thieno[3,4-c]pyrazole core, followed by bromination and coupling with the benzamide derivative. The process may be optimized for large-scale production by using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding amines or alcohols.

    Cyclization Reactions: The thieno[3,4-c]pyrazole moiety can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and cyclized products with enhanced biological activity.

Scientific Research Applications

3-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes, leading to the modulation of cellular functions and therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    3-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide: Similar structure with a chlorine atom instead of bromine, which may result in different chemical and biological properties.

    3-iodo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide: Contains an iodine atom, which may enhance its reactivity in certain reactions.

Uniqueness

The presence of the bromine atom in 3-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for forming more complex derivatives. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3OS/c19-13-6-4-5-12(9-13)18(23)20-17-15-10-24-11-16(15)21-22(17)14-7-2-1-3-8-14/h1-9H,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGUVCNNWUPOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.